5-Hexenoic acid 5-Hexenoic acid Delta-hexenoic acid is a medium-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 1577-22-6
VCID: VC20943761
InChI: InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h2H,1,3-5H2,(H,7,8)
SMILES: C=CCCCC(=O)O
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol

5-Hexenoic acid

CAS No.: 1577-22-6

Cat. No.: VC20943761

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

5-Hexenoic acid - 1577-22-6

CAS No. 1577-22-6
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
IUPAC Name hex-5-enoic acid
Standard InChI InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h2H,1,3-5H2,(H,7,8)
Standard InChI Key XUDOZULIAWNMIU-UHFFFAOYSA-N
SMILES C=CCCCC(=O)O
Canonical SMILES C=CCCCC(=O)O
Boiling Point 203.0 °C
Melting Point -37.0 °C

Chemical Identity and Structure

Molecular Characteristics

5-Hexenoic acid, also known as hex-5-enoic acid or delta-hexenoic acid, is a six-carbon carboxylic acid with a terminal double bond. Its molecular formula is C6H10O2 with a molecular weight of 114.144 g/mol . This compound features a carboxylic acid group at one end of a five-carbon chain and a vinyl group at the opposite end, making it valuable for various chemical transformations due to these reactive functional groups .
The compound is registered with CAS number 1577-22-6 and possesses the IUPAC Standard InChIKey XUDOZULIAWNMIU-UHFFFAOYSA-N . Its structure can be represented using the SMILES notation C=CCCCC(=O)O, which indicates its linear chain with terminal unsaturation .

Structural Identifiers

5-Hexenoic acid is cataloged in various chemical databases and reference systems, providing a comprehensive identification framework for research and industrial applications. The following table summarizes the key identifiers:

Identifier TypeValue
CAS Registry Number1577-22-6
Molecular FormulaC6H10O2
Molecular Weight114.144 g/mol
IUPAC NameHex-5-enoic acid
InChIKeyXUDOZULIAWNMIU-UHFFFAOYSA-N
SMILESC=CCCCC(=O)O
European Community (EC) Number628-738-4
ChEBI IDCHEBI:180388
DSSTox Substance IDDTXSID30166305
Lipid Maps IDLMFA01030011
PubChem CID15308
The compound is also registered in various specialized databases including Metabolomics Workbench (ID: 446) and Wikidata (Q83035504), highlighting its importance across multiple scientific disciplines .

Physical and Chemical Properties

Physical Properties

5-Hexenoic acid exists as a colorless liquid under standard conditions . Its physical properties are crucial for handling, storage, and application in laboratory and industrial settings.
The compound has a boiling point of 203°C, making it a relatively high-boiling organic acid compared to shorter-chain carboxylic acids . This property is important for purification processes such as distillation.

Chemical Reactivity

The chemical reactivity of 5-hexenoic acid is primarily determined by its two functional groups: the carboxylic acid and the terminal alkene. The carboxylic acid group can participate in typical acid-base reactions, esterification, and amidation, while the terminal alkene can undergo additions, oxidations, and various catalytic transformations .
One of the most significant reactions of 5-hexenoic acid is bromolactonization, a process in which the carboxylic acid undergoes intramolecular cyclization with the alkene in the presence of bromine to form a brominated lactone . This reaction has substantial importance in asymmetric synthesis for creating chiral lactones with potential pharmaceutical applications.

Spectroscopic Properties

Applications in Synthetic Chemistry

Asymmetric Synthesis

One of the most significant applications of 5-hexenoic acid is in asymmetric synthesis, particularly in the preparation of chiral lactones. Research has demonstrated that derivatives of 5-hexenoic acid can undergo asymmetric bromolactonization when catalyzed by chiral bifunctional sulfide catalysts .
These reactions are particularly valuable because they address a challenging area in organic synthesis: the enantioselective halolactonization of alkenoic acids without substituents on the carbon-carbon double bond. The resulting optically active δ-valerolactones have potential applications as building blocks in pharmaceutical development .

Development of Bioactive Compounds

Research into derivatives of 5-hexenoic acid has led to the development of compounds with significant biological activity. Notably, 6-aryl-2,4-dioxo-5-hexenoic acids have been identified as novel HIV-1 integrase inhibitors with potent antiretroviral activity .
One compound in this series demonstrated an EC50 value of 1.5 μM against HIV-1 in cell-based assays and showed significant inhibition against recombinant HIV-1 integrase, with IC50 values of 7.9 μM for strand transfer and 7.0 μM for 3'-processing . These findings highlight the potential of 5-hexenoic acid derivatives in antiviral drug development.
Further research has explored the development of dual inhibitors targeting both HIV-1 integrase and RNase H based on the 5-hexenoic acid scaffold. For example, pyrrolyl diketohexenoic derivatives have been designed to simultaneously inhibit both enzymes, representing an innovative approach to antiviral therapy .

Pharmaceutical Research

The synthetic utility of 5-hexenoic acid extends to the development of various pharmaceutical intermediates. The following table summarizes some key research findings related to 5-hexenoic acid derivatives in pharmaceutical applications:

Derivative TypeTarget/ActivityIC50/EC50 ValuesReference
6-aryl-2,4-dioxo-5-hexenoic acidsHIV-1 integraseEC50 = 1.5 μM (antiretroviral)
IC50 = 7.9 μM (strand transfer)
IC50 = 7.0 μM (3'-processing)
6-(1-Benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acidsHIV-1 RNase HIC50 = 2.5-3.0 μM
HIV-1 integraseIC50 = 26 nM
These findings demonstrate the significant potential of 5-hexenoic acid derivatives in the development of novel therapeutic agents, particularly in the field of antiviral research.

Future Research Directions

Expanding Synthetic Applications

The unique structure of 5-hexenoic acid, with its terminal alkene and carboxylic acid functional groups, continues to offer opportunities for developing new synthetic methodologies. Future research may explore novel catalytic systems for asymmetric transformations using this compound as a substrate, potentially leading to more efficient pathways for creating complex chiral molecules.

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